molecular formula C21H14Cl2N2OS2 B2520429 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 477546-28-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B2520429
CAS RN: 477546-28-4
M. Wt: 445.38
InChI Key: NVJNHABGSHZSPP-UHFFFAOYSA-N
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Description

The compound "N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide" is a derivative of acetamide with potential biological activity. Although this specific compound is not directly mentioned in the provided papers, the papers discuss various acetamide derivatives with heterocyclic rings that have been synthesized and evaluated for their antitumor activities. These compounds share a common pharmacophoric group and are structurally related, which allows for a comparative analysis.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an aminobenzoic acid with an aminothiophenol or similar compounds in the presence of polyphosphoric acid and microwave irradiation. Subsequent acetylation and reaction with heterocyclic derivatives in the presence of potassium carbonate yield the final compounds . For example, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives follows an amidation reaction using EDC and HOBt in acetonitrile . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS, and sometimes confirmed by single crystal X-ray data . The presence of heterocyclic rings such as benzothiazole and thiadiazole in the structure is crucial for the biological activity of these compounds. The molecular structure of the compound of interest would likely be confirmed using similar analytical techniques.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation, to yield a variety of compounds with potential biological activities . The reactivity of the compound "this compound" would be influenced by the electron-withdrawing chloro groups and the electron-donating properties of the thiazole ring.

Physical and Chemical Properties Analysis

The physical properties such as melting points are determined for these compounds and are indicative of their purity . The chemical properties, including reactivity and stability, are influenced by the substituents on the phenyl ring and the nature of the heterocyclic ring. The presence of chloro, methoxy, or fluorine substituents can significantly affect the cytotoxic activity of these compounds . The compound would likely have unique physical and chemical properties due to its specific substituents and heterocyclic components.

Relevant Case Studies

Several of the synthesized acetamide derivatives have been evaluated for their anticancer activities against various human tumor cell lines . Compounds with notable anticancer activity have been identified, such as compound 10 and compound 16 in paper , and compounds 25 and 38 in paper . These case studies provide a basis for the potential evaluation of the compound "this compound" as an anticancer agent.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of novel compounds utilizing structures similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide as a pharmacophoric group. These compounds have been evaluated for their antitumor activities against human tumor cell lines derived from various neoplastic diseases. Compounds with considerable anticancer activity against specific cancer cell lines have been identified, suggesting their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Evaluation for Analgesic and Anti-inflammatory Activity

Another study focused on synthesizing new derivatives and evaluating their toxicity profiles and biological activities, specifically analgesic and anti-inflammatory activities. The findings suggested that these compounds, especially certain derivatives, could be potent agents for managing pain and inflammation, indicating their therapeutic applications beyond antitumor potential (Kumar & Mishra, 2020).

Metabolic Stability Improvement through Structural Modifications

Investigations into various heterocyclic analogs of similar compounds have aimed at improving metabolic stability to enhance their pharmacological profiles. By modifying the core heterocyclic structure, researchers have identified analogs with comparable in vitro potency and in vivo efficacy, while significantly reducing metabolic deacetylation, which is crucial for maintaining therapeutic effectiveness (Stec et al., 2011).

Antimicrobial and Anticonvulsant Activities

Additional research has expanded into the synthesis of derivatives with antimicrobial and anticonvulsant activities. These studies have resulted in the creation of compounds with significant action against various microorganisms and the identification of derivatives with promising anticonvulsant properties, contributing to the diversity of potential therapeutic applications (Mistry, Desai, & Intwala, 2009).

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound that has not been widely studied .

Future Directions

Given the lack of information about this specific compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and determining its physical and chemical properties .

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS2/c22-17-11-15(19(23)28-17)16-12-27-21(24-16)25-20(26)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJNHABGSHZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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